5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole
Overview
Description
5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclocondensation of hydrazine with a suitable diketone or β-diketone derivative. The difluoromethyl group can be introduced using reagents such as difluoromethyl lithium or difluoromethyl iodide, while iodination can be achieved using iodine or iodine-containing reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The compound can be reduced to remove the iodine atom or other substituents.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Iodine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Alkyl halides, aryl halides, or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Iodates, iodides, or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as this compound with fewer substituents.
Substitution: Substituted derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: In chemistry, 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound can serve as a probe or inhibitor in studies involving enzymes or receptors. Its iodine atom can facilitate radiolabeling, allowing for tracking and imaging in biological systems.
Medicine: In the medical field, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets can make it a candidate for drug development, particularly in the areas of cancer treatment and infectious diseases.
Industry: In industry, this compound can be used in the development of new chemical processes or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that can be targeted by this compound.
Receptors: Receptors in biological systems that interact with the compound.
Pathways: Biological pathways influenced by the compound's activity.
Comparison with Similar Compounds
5-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the iodine atom.
4-Iodo-1-methyl-1H-pyrazole: Lacks the difluoromethyl group.
5-(Difluoromethyl)-4-bromo-1-methyl-1H-pyrazole: Similar structure with a bromine atom instead of iodine.
Uniqueness: 5-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the combination of the difluoromethyl group and the iodine atom, which can impart distinct chemical and biological properties compared to similar compounds. This combination can enhance the compound's reactivity, binding affinity, and overall utility in various applications.
Properties
IUPAC Name |
5-(difluoromethyl)-4-iodo-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2IN2/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUXHQUNXPUFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856051-59-6 | |
Record name | 5-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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